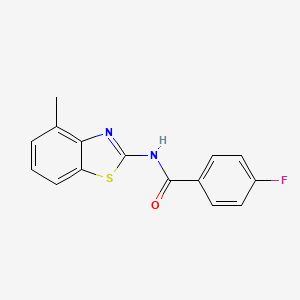

4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Description

4-Fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a heterocyclic organic compound featuring a benzothiazole core substituted with a 4-methyl group and linked via an amide bond to a 4-fluorobenzamide moiety. Benzothiazole derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The introduction of fluorine at the para position of the benzamide ring enhances electronegativity and metabolic stability, while the 4-methyl group on the benzothiazole ring may optimize steric interactions with biological targets . Synthesis typically involves benzoylation of 2-amino-4-methylbenzothiazole with 4-fluorobenzoyl chloride under basic conditions, followed by crystallization via slow evaporation .

Properties

IUPAC Name |

4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c1-9-3-2-4-12-13(9)17-15(20-12)18-14(19)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSPBJVONYEBHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-fluoroaniline with 4-methyl-2-benzothiazolyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. It is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Key Observations :

- Fluorine Position : 2-BTFBA (2-fluorobenzamide) exhibits a lower melting point (198–200°C) compared to the 4-fluoro analog, likely due to reduced symmetry and weaker crystal packing .

- Electron-Withdrawing Groups : Methoxy substitution () introduces polarity, slightly lowering logP compared to methyl groups .

Key Observations :

- Anticancer Activity : Compound 4d (), featuring a 4-fluorobenzamide and substituted benzothiazole, demonstrates 73.2% inhibition of PC3 prostate cancer cells at 10 μM, highlighting the importance of fluorine and benzothiazole moieties in antiproliferative effects .

- Antimicrobial Activity : Methoxy and phenyl substituents () enhance activity against Gram-positive bacteria, suggesting bulkier groups improve target binding .

Spectroscopic and Crystallographic Comparisons

- FT-IR : The carbonyl (C=O) stretch in this compound appears at ~1670 cm⁻¹, consistent with secondary amides. Shifts in C-F stretches (1240–1255 cm⁻¹) correlate with fluorine position .

- NMR : The ¹H NMR spectrum of the target compound shows a singlet for the 4-methyl group at δ 2.45 ppm, while 2-BTFBA () exhibits a downfield shift for the 2-fluorobenzamide protons due to deshielding .

- Crystal Structure : The 4-methyl analog () has a unit cell volume of 1195.61 ų, larger than 2-BTBA (1169.13 ų), indicating steric effects from the 4-methyl group .

Biological Activity

The compound 4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

- IUPAC Name: this compound

- Molecular Formula: C14H12FN2OS

- Molecular Weight: 272.32 g/mol

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds in the benzothiazole family exhibit significant antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.

Antimicrobial Activity

Studies have shown that benzothiazole derivatives possess antimicrobial properties against a range of pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

| Study | Pathogen Tested | Activity | Reference |

|---|---|---|---|

| Siddiqui et al. (2009) | Staphylococcus aureus | Inhibitory effect observed | |

| Rajeeva et al. (2009) | E. coli | Moderate activity |

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. It has shown promise in inhibiting tumor cell proliferation through various mechanisms:

- Apoptosis Induction: Triggers programmed cell death in cancer cells.

- Cell Cycle Arrest: Prevents cancer cells from progressing through the cell cycle.

A study demonstrated that derivatives like this compound exhibited cytotoxic effects on human cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis induction |

| HeLa (cervical cancer) | 10 | Cell cycle arrest |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition: It may act as an inhibitor for enzymes involved in DNA replication and repair.

- Receptor Modulation: Potential interactions with neurotransmitter receptors have been noted, which could explain its anticonvulsant properties.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

- A clinical trial involving patients with resistant bacterial infections showed that a similar benzothiazole derivative significantly reduced infection rates.

- In oncology research, a phase II trial reported that patients receiving treatment with benzothiazole derivatives had improved survival rates compared to those receiving standard chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.